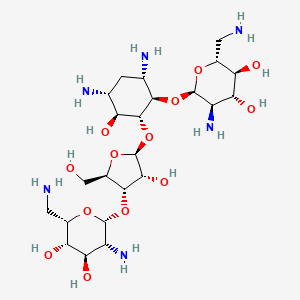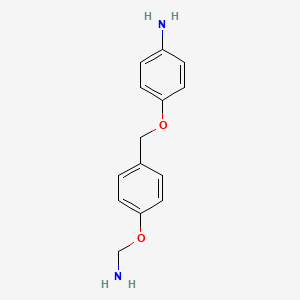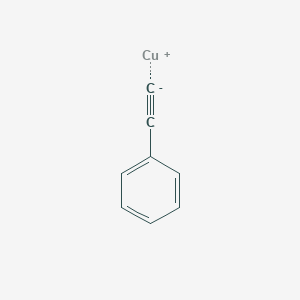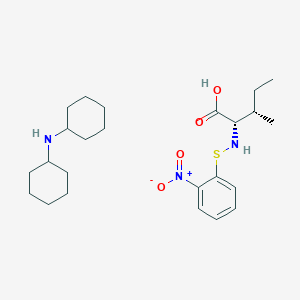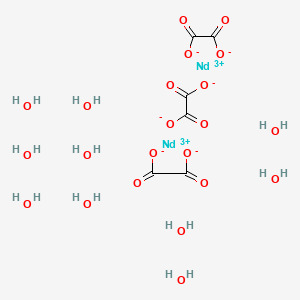
DYSPROSIUM SULFIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium sulfide is a binary inorganic compound composed of dysprosium and sulfur, with the chemical formula DyS or Dy2S3 depending on the stoichiometry. Dysprosium is a rare-earth element in the lanthanide series, known for its metallic silver luster and unique magnetic properties. This compound is typically found in crystalline form and has significant applications in various high-tech fields due to its unique properties .
准备方法
Synthetic Routes and Reaction Conditions: Dysprosium sulfide can be synthesized by heating stoichiometric amounts of dysprosium and sulfur in an inert atmosphere. The reaction is as follows:
Dy+S→DyS
For dysprosium(III) sulfide, the reaction involves heating pure substances in an inert atmosphere or vacuum:
2Dy+3S→Dy2S3
Another method involves the reaction of dysprosium(III) oxide with hydrogen sulfide:
Dy2O3+3H2S→Dy2S3+3H2O
These reactions typically require high temperatures and controlled environments to ensure the purity and desired stoichiometry of the product .
化学反应分析
Types of Reactions: Dysprosium sulfide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. For example, dysprosium(III) sulfide oxidizes when strongly heated in air:
Dy2S3+3O2→Dy2O2S+2SO2
In humid air, this compound is slowly hydrolyzed, forming dysprosium hydroxide and hydrogen sulfide:
Dy2S3+6H2O→2Dy(OH)3+3H2S
Common reagents used in these reactions include oxygen, water, and hydrogen sulfide .
科学研究应用
Dysprosium sulfide has a wide range of applications in scientific research and industry. It is used in the development of scintillation screens for neutron radiography, which are essential for imaging highly radioactive samples. These screens consist of a dysprosium neutron converter and various scintillator materials, providing high spatial resolution and signal-to-noise ratio . Additionally, dysprosium-doped nanoparticles are used in the fabrication of transparent conductive oxide thin films for photocatalytic degradation of pollutants, showcasing efficient methylene blue degradation under solar irradiation .
作用机制
The mechanism of action of dysprosium sulfide in its applications is primarily based on its unique magnetic and optical properties. In neutron radiography, dysprosium acts as a neutron converter, capturing neutrons and emitting secondary radiation that is detected by the scintillator material. This process allows for the indirect imaging of highly radioactive objects . In photocatalytic applications, dysprosium-doped materials enhance the photocatalytic activity by increasing the surface area and active sites available for the degradation of pollutants .
相似化合物的比较
Dysprosium sulfide can be compared with other rare-earth sulfides such as samarium sulfide and europium sulfide. While all these compounds share similar crystal structures and magnetic properties, this compound is unique due to its higher thermal stability and specific applications in neutron radiography and photocatalysis. Other similar compounds include lanthanum sulfide and terbium sulfide, which also exhibit unique magnetic and optical properties but are used in different applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry Its unique properties, including high thermal stability and magnetic characteristics, make it valuable in fields such as neutron radiography and photocatalysis
属性
CAS 编号 |
12133-06-1 |
|---|---|
分子式 |
DyS |
分子量 |
194.57 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


